molecular formula C9H9FO3 B025766 Methyl 3-fluoro-2-methoxybenzoate CAS No. 106428-04-0

Methyl 3-fluoro-2-methoxybenzoate

Cat. No. B025766
M. Wt: 184.16 g/mol
InChI Key: PXGWESGJXYODOO-UHFFFAOYSA-N
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Patent
US04895962

Procedure details

Solid potassium t-butoxide (4.48 g) was added under argon to a stirred, ice-cooled mixture of (3-carboxypropyl)triphenylphosphonium bromide (6.44 g) and (-)-[2,3-trans]-tetrahydro-5-hydroxy-3-hydroxymethyl-2-o-methoxyphenylfuran (B) (2.24 g) ih dry THF (75 ml). The mixture was stirred for 15 minutes at 4° C., then for 1 hour at ambient temperature and was then poured into ice-water (150 ml). The mixture obtained was washed with ether (2×50 ml) to remove the bulk of the neutral material. The aqueous phase was acidified to pH4 with 1M hydrochloric acid and extracted with ether (1×100 ml, 2×50 ml). These combined extracts were washed successively with water (2×50 ml) and saturated brine (2×50 ml), then dried (MgSO4) and evaporated. The residue was purified by flash chromatography, eluting with ether/hexane/acetic acid (80:20:1 v/v) to give (-)-erythro-4(Z)-8-hydroxy-7 -hydroxymethyl-8-o-methoxyphenyl-4-octenoic acid (C) as a colourless oil (2.76 g); 22 [α]D -68.3° (c 1.1, methanol); NMR: 1.92 (1H,m), 2.0-2.6 (6H,m), 3.67 (2H,m), 3.82 (3H,s), 5.21 (1H,d J=5 Hz), 5.37 (2H,m), 6.87 (1H,dd J=8,1 Hz), 6.98 (1H,td J=7,1 Hz), 7.25 (1H,m), 7.42 (1H,dd J=7,1 Hz); m/e 294 (M+).
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
6.44 g
Type
reactant
Reaction Step Two
Quantity
2.24 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[Br-].C(CCC[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)(O)=O.[F:33][C:34]1[C:35]([O:44][CH3:45])=[C:36]([CH:41]=[CH:42][CH:43]=1)[C:37]([O:39]C)=[O:38]>C1COCC1>[F:33][C:34]1[C:35]([O:44][CH3:45])=[C:36]([CH:41]=[CH:42][CH:43]=1)[C:37]([OH:39])=[O:38] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
4.48 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
6.44 g
Type
reactant
Smiles
[Br-].C(=O)(O)CCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
2.24 g
Type
reactant
Smiles
FC=1C(=C(C(=O)OC)C=CC1)OC
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
ice water
Quantity
150 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes at 4° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
WAIT
Type
WAIT
Details
for 1 hour at ambient temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture obtained
WASH
Type
WASH
Details
was washed with ether (2×50 ml)
CUSTOM
Type
CUSTOM
Details
to remove the bulk of the neutral material
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (1×100 ml, 2×50 ml)
WASH
Type
WASH
Details
These combined extracts were washed successively with water (2×50 ml) and saturated brine (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting with ether/hexane/acetic acid (80:20:1 v/v)

Outcomes

Product
Details
Reaction Time
15 min
Measurements
Type Value Analysis
AMOUNT: MASS 2.76 g
YIELD: CALCULATEDPERCENTYIELD 133.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.